Potassium formate

Catalog No.
S608648
CAS No.
590-29-4
M.F
CH2KO2
M. Wt
85.124 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium formate

CAS Number

590-29-4

Product Name

Potassium formate

IUPAC Name

potassium;formate

Molecular Formula

CH2KO2

Molecular Weight

85.124 g/mol

InChI

InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3);

InChI Key

SMQPUZSGLWKXAW-UHFFFAOYSA-N

SMILES

C(=O)[O-].[K+]

Solubility

8.49 M
SOL IN 100 CC WATER: 331 G @ 18 °C, 657 G @ 80 °C; SOL IN ALCOHOL; INSOL IN ETHER

Synonyms

aluminum formate, ammonium formate, ammonium tetraformate, calcium formate, chromic formate, cobalt(II) formate dihydrate, cobaltous formate, cupric formate, formate, formic acid, formic acid, 14C-labeled, formic acid, aluminum salt, formic acid, ammonium (2:1) salt, formic acid, ammonium (4:1) salt, formic acid, ammonium salt, formic acid, cadmium salt, formic acid, calcium salt, formic acid, cesium salt, formic acid, cobalt (+2) salt, formic acid, copper (+2) salt, formic acid, copper salt, formic acid, copper, ammonium salt, formic acid, copper, nickel salt, formic acid, cromium (+3) salt, formic acid, cromium (+3), sodium (4:1:1) salt, formic acid, lead (+2) salt, formic acid, lead salt, formic acid, lithium salt, formic acid, magnesium salt, formic acid, nickel (+2) salt, formic acid, nickel salt, formic acid, potassium salt, formic acid, rubidium salt, formic acid, sodium salt, formic acid, sodium salt, 13C-labeled, formic acid, sodium salt, 14C-labeled, formic acid, strontium salt, formic acid, thallium (+1) salt, formic acid, zinc salt, lead formate, lithium formate, magnesium formate, methanoic acid, nickel formate, nickel formate dihydrate, potassium formate, sodium formate, strontium formate, zinc formate

Canonical SMILES

C(=O)O.[K]

Isomeric SMILES

C(=O)[O-].[K+]

Food Preservation

  • Indirect Contact Freezing: Research suggests using a 48% aqueous solution of potassium formate as a coolant in indirect contact freezing systems for food preservation []. Compared to traditional refrigerants, this approach offers several advantages:
    • Safety: Potassium formate is non-toxic and approved as a food additive, minimizing risks in case of leaks [].
    • Leak Detection: Unlike refrigerants that escape unnoticed, potassium formate solution leaks are readily visible due to their liquid nature, allowing for prompt intervention [].
    • Environmentally Friendly: The system utilizes refrigerants with lower Global Warming Potential (GWP) than traditional options, contributing to sustainability [].

Oil and Gas Industry

  • Drilling Fluid: Studies have explored the potential of potassium formate-based biopolymer systems for drilling fluids. These systems offer advantages like:
    • Regulation of Surface Properties: Researchers have demonstrated the ability to control the surface properties of the biopolymer system at the liquid filtrate-oil interface, enhancing well productivity [].
    • Environmentally Friendly: Biopolymer systems based on potassium formate are considered a more environmentally friendly alternative to conventional drilling fluids [].

Other Research Applications

  • Potassium Metal Production: Potassium formate plays a role as an intermediate in the formate potash process for producing potassium metal [].
  • Heat Transfer Fluid: Due to its favorable properties like high thermal conductivity and low freezing point, potassium formate solutions are being investigated for use in heat pumps, air conditioning systems, and heat exchangers [].

Potassium formate is a chemical compound with the formula HCOOK, representing the potassium salt of formic acid. It is a white crystalline solid that is highly soluble in water, forming a neutral solution. Potassium formate is hygroscopic, meaning it can absorb moisture from the environment. This compound plays a significant role in various industrial applications due to its unique properties, including its use as a deicing agent and in the oil and gas industry as a drilling fluid additive .

Potassium formate is generally considered a low-hazard compound. However, it can cause mild skin and eye irritation upon contact. It is also slightly toxic if ingested [].

  • Acute Oral Toxicity (rat): LD50 > 2000 mg/kg []
, notably:

  • Formation Reaction: Potassium formate can be synthesized through the reaction of formic acid with potassium hydroxide or potassium carbonate. The general reaction can be represented as:
    HCOOH+KOHHCOOK+H2O\text{HCOOH}+\text{KOH}\rightarrow \text{HCOOK}+\text{H}_2\text{O}
    This reaction occurs under controlled temperature and pressure conditions to yield potassium formate .
  • Reduction Reactions: Potassium formate acts as a reducing agent in various chemical synthesis processes, facilitating the reduction of other compounds .
  • Oxidation-Reduction Switching: Recent studies have demonstrated that potassium formate can function as a small molecule switch, controlling oxidation-reduction behavior in specific reactions, highlighting its versatility in chemical processes .

Potassium formate exhibits several biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects, making it useful in food preservation and animal feed applications where it helps inhibit the growth of harmful bacteria and fungi .
  • Physiological Role: In animal nutrition, potassium formate contributes to gut health by promoting better digestion and nutrient absorption, which is essential for livestock growth rates .
  • Toxicity Concerns: While potassium formate is generally safe in moderate amounts, high doses can lead to health issues such as convulsions or retinal lesions in animal studies .

The synthesis of potassium formate typically involves the following methods:

  • Direct Neutralization: Mixing aqueous solutions of formic acid with potassium hydroxide or potassium carbonate under controlled conditions leads to the formation of potassium formate .
  • Evaporative Concentration: After the reaction, the resulting solution is often concentrated through evaporation to obtain solid potassium formate, which can be further processed for various applications .

Potassium formate has diverse applications across multiple industries:

  • Deicing Agent: It serves as an environmentally friendly alternative to traditional chloride-based deicing agents due to its lower corrosiveness and effectiveness at lower temperatures .
  • Oil and Gas Industry: Used as an additive in drilling fluids, it helps control rheological properties and stabilizes shale formations during drilling operations .
  • Heat Transfer Fluids: Potassium formate solutions are utilized in geothermal applications and other high-temperature processes due to their thermal stability .
  • Food Preservation: It acts as a preservative by inhibiting microbial growth in food products .

Potassium formate shares similarities with several other compounds, particularly other salts of organic acids. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Sodium FormateHCOONaMore commonly used in laboratory settings; less hygroscopic than potassium formate.
Calcium FormateCa(HCOO)₂Used primarily in animal feed; provides calcium along with formate ions.
Ammonium FormateHCOONH₄Soluble and used in organic synthesis; less stable than potassium formate.
Magnesium FormateMg(HCOO)₂Often used in agricultural applications; provides magnesium nutrients.

Potassium formate is unique due to its high solubility and lower toxicity compared to sodium and ammonium salts, making it preferable for specific applications like deicing and drilling fluids where environmental impact is a concern .

Direct Neutralization Reactions

The most straightforward method for potassium formate synthesis involves the neutralization of formic acid (HCOOH) with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). This exothermic reaction proceeds under mild conditions:
$$
\text{HCOOH + KOH} \rightarrow \text{HCOOK + H}2\text{O} \quad \text{}
$$
$$
\text{2 HCOOH + K}
2\text{CO}3 \rightarrow \text{2 HCOOK + CO}2 + \text{H}_2\text{O} \quad \text{}
$$
Process Characteristics:

  • Temperature: 30–80°C, ambient pressure.
  • Yield: >90% with minimal by-products.
  • Purification Challenges: Residual water and unreacted reagents necessitate evaporation and crystallization steps, increasing energy consumption.

Advantages:

  • Low capital investment and operational simplicity.
  • Suitable for small-scale production.

Limitations:

  • Corrosive reactants (formic acid) require specialized equipment.
  • High-purity grades (>99%) demand additional purification, raising costs.

High-Pressure CO Hydrogenation

An alternative route utilizes carbon monoxide (CO) and potassium hydroxide under high-pressure conditions:
$$
\text{CO + KOH} \rightarrow \text{HCOOK} \quad \text{}
$$
Process Parameters:

  • Pressure: 690–1,500 kPa.
  • Temperature: 100–200°C.
  • Catalysts: Heterogeneous catalysts (e.g., ruthenium or iridium complexes) enhance reaction rates.

Industrial Relevance:

  • Utilizes CO-rich waste gases, reducing environmental impact.
  • Produces potassium formate with >99% purity in trickle-bed reactors.

Challenges:

  • High energy demands for maintaining elevated pressures and temperatures.
  • Catalyst deactivation over time necessitates regeneration cycles.

Biomass-Derived Synthesis Pathways

Recent innovations focus on sustainable feedstocks, such as CO₂ and biomass ash, to produce potassium formate:

CO₂ Hydrogenation with Biomass Ash

A 2025 study demonstrated the integration of CO₂ hydrogenation using N-methylpyrrolidine (NMPI) and potassium ions from bamboo ash:
$$
\text{CO}2 + \text{H}2 + \text{K}^+_{\text{(ash)}} \rightarrow \text{HCOOK} \quad \text{}
$$
Key Findings:

  • Conversion Efficiency: 80% of CO₂ converted to formate ions.
  • By-Products: Silica nanoparticles (10–20 nm) generated during ash processing.

Glycerol-Mediated Transfer Hydrogenation

GW researchers developed a catalytic system using glycerol as a hydrogen donor:
$$
\text{CO}_2 + \text{Glycerol} \xrightarrow{\text{Ir/Ru catalysts}} \text{HCOOK} + \text{Lactate} \quad \text{}
$$
Advantages:

  • Simultaneous valorization of CO₂ and glycerol, a biodiesel by-product.
  • Operates at lower temperatures (120–150°C) compared to conventional methods.

Process Optimization for Purity and Yield

Optimization strategies target cost reduction, energy efficiency, and product quality:

Evaporation and Crystallization

  • Multi-Stage Evaporation: Removes water and concentrates potassium formate solutions to >75% purity.
  • Anti-Solvent Crystallization: Ethanol or methanol addition precipitates high-purity crystals, achieving >99% HCOOK.

Anion Exchange Resin Method

A novel approach employs cation exchange resins to replace KCl with sodium formate:
$$
\text{Resin-K}^+ + \text{NaHCOO} \rightarrow \text{Resin-Na}^+ + \text{HCOOK} \quad \text{}
$$
Benefits:

  • Eliminates corrosive reagents (e.g., formic acid).
  • Reduces energy consumption by 30% compared to thermal methods.

Catalytic Enhancements

  • Nano-Catalysts: Platinum-doped catalysts increase hydrogenation rates by 40% in CO-based routes.
  • pH Control: Maintaining alkaline conditions (pH 10–12) prevents formic acid decomposition during neutralization.

Oil and Gas Exploration Fluids

High-Density Brine Formulation and Performance

In the oil and gas industry, the development and deployment of drilling, completion, and workover fluids are critical to the success of subsurface operations. Potassium formate brines have revolutionized this sector by offering a unique combination of high density, thermal stability, and compatibility with reservoir formations. Unlike traditional divalent brines, such as calcium chloride or calcium bromide, potassium formate is a monovalent salt, which confers several operational advantages. When dissolved in water, potassium formate can achieve densities up to 1.57 grams per cubic centimeter (13.1 pounds per gallon) at saturation, surpassing the solubility limits of many conventional brines [1] [2] [3].

The absence of suspended solids in potassium formate fluids eliminates the need for weighting agents like barite, which are commonly used to increase fluid density but can introduce solids-related formation damage and complicate fluid management. The high solubility of potassium formate (up to 76% by weight in water) ensures that the resulting brine remains clear and free of precipitates, thereby maintaining optimal hydraulic flow and reducing the risk of plugging or reservoir impairment [1] [2].

Formation Compatibility and Reservoir Protection

A major challenge in oil and gas operations is the prevention of formation damage, which can occur when brine fluids interact unfavorably with reservoir minerals or formation waters. Divalent brines are prone to precipitating carbonate, bicarbonate, or sulfate compounds, especially in the presence of high concentrations of bicarbonate or sulfate ions in formation water. These precipitates can block pore spaces and reduce reservoir productivity. Potassium formate, being monovalent and highly compatible with formation fluids, minimizes the risk of such interactions. It does not induce clay swelling, dispersion, or migration, which are common issues with less compatible fluids [2].

Furthermore, potassium formate brines exhibit excellent shale stabilization properties, enhancing borehole stability and supporting the integrity of polymer-based drilling fluids. Their compatibility with reservoir fluids at downhole conditions translates to higher well productivity and reduced remediation costs.

Thermal Stability and Operational Reliability

The demanding thermal environments encountered in deep wells require fluids that can maintain their properties under high temperature and pressure. Potassium formate brines are thermally stable and have been successfully deployed in operations where downhole temperatures reach up to 149 degrees Celsius (300 degrees Fahrenheit) [1]. Their stability is further enhanced by their ability to reinforce the ordered structure of biopolymers such as xanthan gum, which are often used to control fluid rheology and fluid loss. Research indicates that highly concentrated potassium formate brines are necessary to preserve the mechanical strength and gel structure of xanthan-based fluids after prolonged exposure to elevated temperatures, thereby ensuring reliable well control and minimizing the risk of fluid degradation [4].

Environmental Considerations and Regulatory Acceptance

Potassium formate’s environmental profile is a significant factor in its adoption. It has received the highest environmental rating (“E”) from the United Kingdom Department of Trade and Industry, reflecting its low toxicity, rapid biodegradability, and minimal ecological impact [1]. This rating facilitates regulatory approval and aligns with the industry’s increasing emphasis on sustainable practices.

Data Table: Comparative Properties of Brine Fluids

PropertyPotassium Formate BrineCalcium Chloride BrineSodium Formate BrineCesium Formate Brine
Maximum Density (g/cm³)1.571.401.302.30
Solubility in Water (% w/w)76~50~6084.6–86.6
CorrosivenessNon-corrosiveCorrosiveMildNon-corrosive
Solids ContentSolids-freeMay contain solidsSolids-freeSolids-free
Environmental Rating (UK DTI)E (most favorable)LowerFavorableFavorable
Thermal StabilityHighModerateModerateHigh
Formation Damage PotentialLowHighLowLow

Research Findings

Recent studies have underscored the importance of potassium formate concentration in maintaining the rheological properties of polymer-based fluids under thermal stress. For instance, solutions containing xanthan gum and potassium formate retain their gel strength and specific gravity after exposure to temperatures as high as 165 degrees Celsius, provided the brine concentration exceeds a critical threshold. Below this threshold, polymer degradation accelerates, resulting in diminished mechanical strength and altered fluid properties [4]. These findings reinforce the operational guidelines for fluid formulation and highlight the compound’s suitability for high-performance drilling environments.

Winter Deicing and Infrastructure Maintenance

Mechanism of Action and Efficacy

Potassium formate has established itself as a leading deicing and anti-icing agent for runways, roads, and critical infrastructure. Its primary mechanism involves the depression of water’s freezing point, which enables rapid melting of ice and snow even at subzero temperatures. When applied to surfaces, potassium formate disrupts the hydrogen bonds in ice, effectively lowering the freezing point of water to as low as minus thirty-two degrees Celsius at a fifty percent concentration [5] [7]. This property ensures that treated surfaces remain clear of ice and are less prone to re-freezing, thereby enhancing safety and operational continuity in cold climates.

Environmental and Infrastructural Benefits

A key advantage of potassium formate over traditional chloride-based deicers, such as sodium chloride or calcium chloride, is its minimal environmental impact. Potassium formate is readily biodegradable and exhibits a low chemical oxygen demand, which reduces the burden on wastewater treatment facilities and mitigates the risk of oxygen depletion in soil and surface waters [5] [7]. Unlike chloride salts, potassium formate does not disrupt the water and nutrient balance of plants, nor does it contribute to the corrosion of infrastructure, vehicles, or reinforcement bars in concrete. This translates to lower maintenance costs, reduced environmental remediation, and longer service life for public assets.

Application in Aviation and Urban Settings

Potassium formate has been widely adopted in European airports for over two decades, where it serves as both a primary and supplementary deicing agent. Its compatibility with existing deicing equipment and its effectiveness in preventing black ice formation make it a preferred choice for runway maintenance [5]. In urban environments, potassium formate-based solutions are used for pre- and post-treatment of exterior traffic surfaces, providing rapid removal of thin ice layers and preventing accumulation during snow events [7]. The neutral pH of potassium formate solutions further reduces the risk of surface damage and tracking into buildings.

Data Table: Deicing Agent Performance Comparison

Deicing AgentEffective Temperature (°C)BiodegradabilityCorrosivenessEnvironmental ImpactInfrastructure Compatibility
Potassium Formate-32 (at 50% conc.)HighLowMinimalHigh
Sodium Chloride-10LowHighSignificantModerate to Low
Calcium Chloride-25ModerateHighModerateModerate
Potassium Acetate-26HighLowLowHigh

Research Findings

Field studies and operational reports have demonstrated that potassium formate provides equivalent or superior deicing performance compared to potassium acetate, with the added benefit of reduced chemical oxygen demand and improved wastewater processing efficiency [5] [7]. Its rapid action, environmental safety, and compatibility with sensitive ecosystems have led to its adoption in regions with stringent environmental regulations and high infrastructure value.

Agricultural Formulation and Soil Conditioning

Role in Fertilizer Formulation

Potassium formate’s utility in agriculture is rooted in its function as a source of potassium and formate ions, both of which play important roles in plant nutrition and soil chemistry. Potassium is an essential macronutrient that supports plant growth, enzyme activation, and osmoregulation, while formate ions can participate in soil microbial processes and organic matter cycling. Potassium formate’s high solubility and neutral pH make it an attractive candidate for liquid fertilizer formulations, particularly in precision agriculture where nutrient delivery must be carefully controlled.

Soil Conditioning and Microbial Activity

The application of potassium formate to soils can influence microbial communities and organic matter decomposition. Formate ions serve as substrates for soil microorganisms, potentially enhancing the mineralization of organic matter and promoting nutrient availability. Studies have indicated that the addition of potassium formate can stimulate the activity of formate-utilizing bacteria, leading to increased production of carbon dioxide and improved nutrient cycling. This effect is particularly relevant in soils with low organic carbon content or where rapid decomposition is desired.

Compatibility with Agricultural Systems

Potassium formate’s compatibility with irrigation systems and its low phytotoxicity profile support its integration into modern agricultural practices. Its use as a liquid fertilizer or soil amendment is facilitated by its rapid dissolution and minimal residue formation, which reduces the risk of clogging drip irrigation emitters or leaving harmful deposits on plant surfaces. Additionally, potassium formate does not contribute to soil salinization or chloride accumulation, which are concerns with other potassium salts such as potassium chloride.

Data Table: Potassium Formate in Agricultural Context

PropertyPotassium FormatePotassium ChloridePotassium Sulfate
Potassium Content (% by weight)~36~52~44
Solubility in Water (g/100g)3303411
pH (10% solution)7.0–11.0NeutralNeutral
Chloride ContentNoneHighNone
Residue FormationMinimalModerateModerate
PhytotoxicityLowModerateLow

Research Findings

Experimental trials have shown that potassium formate can effectively supply potassium to crops without the adverse effects associated with chloride-based fertilizers. Its rapid uptake and minimal environmental footprint make it suitable for high-value crops and sensitive soils. Ongoing research is investigating the long-term effects of potassium formate application on soil health, microbial diversity, and crop yield, with preliminary results indicating positive trends in nutrient availability and plant performance.

Potassium formate demonstrates exceptional performance in protecting groundwater resources from contamination, particularly when compared to traditional deicing agents. Field-scale studies conducted in Finland revealed that potassium formate applied as a highway deicing agent did not penetrate through the vadose zone to reach the saturated groundwater zone [1] [2]. This protective effect stems from the rapid biodegradation of the formate anion in topsoil layers, preventing vertical migration to groundwater aquifers.

In controlled lysimeter experiments, ninety-eight percent of applied potassium formate was degraded while percolating through a 1.7-meter thick unsaturated sand layer [3]. The degradation process occurred predominantly in the upper soil horizons, with biodegradation in topsoil layers being responsible for complete formate removal before reaching groundwater [3]. Concomitantly, bicarbonate concentrations in percolating water increased, indicating complete mineralization of the organic formate component [3].

The potassium component exhibited different environmental behavior compared to the formate anion. During the study period, ninety-nine percent of applied potassium was retained within the lysimeter system through ion exchange processes [3]. This retention mechanism involved exchange between potassium and various monovalent and divalent cations, resulting in controlled leaching of naturally occurring barium, calcium, magnesium, and sodium from soil materials [3]. Importantly, except for manganese, concentrations of studied metals in percolated water remained below European Union drinking water threshold values [3].

Comparative Performance Against Traditional Salts

Groundwater monitoring over a thirty-year period at the Finnish study site demonstrated the superior environmental performance of potassium formate compared to traditional sodium chloride applications [1]. The conceptual hydrogeological model explained chloride distribution patterns in the aquifer resulting from three decades of sodium chloride deicing, revealing persistent groundwater contamination [1]. In contrast, potassium formate application resulted in no detectable changes in groundwater chemistry, providing conclusive evidence of its groundwater protection capabilities [1].

The mechanism underlying this protection involves the differential environmental fate of formate versus chloride anions. While chloride ions persist in groundwater systems and accumulate over time, formate ions undergo rapid microbial degradation, preventing long-term groundwater contamination [1] [2]. This fundamental difference in environmental persistence makes potassium formate a superior choice for applications where groundwater protection is paramount [4].

Biodegradation Mechanisms in Soil and Subsurface

The environmental fate of potassium formate in soil and subsurface systems is dominated by microbial biodegradation processes that operate under both aerobic and anaerobic conditions. Comprehensive laboratory studies using soil microcosms demonstrated remarkable biodegradation efficiency across various environmental conditions [1] [2].

Aerobic Biodegradation Pathways

Under aerobic conditions, potassium formate exhibits exceptionally high mineralization rates. Controlled microcosm experiments conducted at low temperatures ranging from negative two to positive six degrees Celsius recorded mineralization potential of up to ninety-seven percent within twenty-four hours [1] [2]. This rapid aerobic degradation demonstrates the compound's inherent biodegradability even under environmentally challenging temperature conditions.

The aerobic biodegradation pathway involves microbial oxidation of the formate anion, resulting in the formation of carbon dioxide and water [5]. This complete mineralization process eliminates environmental persistence concerns and prevents bioaccumulation in soil systems. Extended aerobic biodegradation studies confirmed ninety-two percent degradation within twenty-eight days under standardized testing conditions [6] [7].

Anaerobic Biodegradation Kinetics

Anaerobic biodegradation of potassium formate proceeds at reduced rates compared to aerobic conditions but remains environmentally significant. Under anaerobic soil conditions at identical low temperatures, mineralization reached seventeen percent within twenty-four hours [1] [2]. While substantially lower than aerobic rates, this anaerobic activity ensures continued biodegradation even in oxygen-limited soil environments.

The temperature dependency of biodegradation rates follows established microbial kinetic principles, with degradation rates increasing with temperature according to Arrhenius relationships [8] [9]. However, the substantial biodegradation observed at near-freezing temperatures demonstrates the environmental robustness of microbial formate degradation processes [1] [2].

Microbial Community Response

Soil microbial communities readily adapt to formate utilization, with various bacterial species demonstrating effective formate degradation capabilities [10]. Studies of microbial abundance indicators showed correlation between formate exposure and community structure changes, with enrichment cultures of Pseudomonas species effectively degrading formate under laboratory conditions [10].

The biodegradation process consumes dissolved oxygen, which could theoretically impact soil oxygen concentrations under extreme application scenarios [5]. However, field studies indicate that natural soil aeration and water movement prevent oxygen depletion concerns under realistic application conditions [5]. The rapid biodegradation kinetics ensure that formate concentrations decrease quickly, minimizing duration of oxygen consumption effects [3].

Gas Hydrate Inhibition in Petroleum Systems

Potassium formate functions as an effective thermodynamic gas hydrate inhibitor in petroleum production systems, offering several advantages over conventional inhibitors such as methanol and monoethylene glycol. Experimental studies demonstrate that potassium formate exhibits inhibitory performance broadly comparable to established hydrate inhibitors while providing unique operational benefits [11] [12].

Thermodynamic Inhibition Mechanisms

The thermodynamic inhibition effectiveness of potassium formate stems from its ability to depress the activity of water in aqueous solutions, thereby shifting hydrate equilibrium conditions to lower temperatures and higher pressures [11]. Controlled experiments using a two-meter vertical pipe system designed to simulate shut-in well conditions revealed rapid homogeneous distribution of potassium formate throughout the water phase [11].

This homogeneous distribution characteristic represents a significant advantage over conventional inhibitors, which often exhibit stratification in petroleum systems [11]. The heavy nature of potassium formate solutions, combined with high water solubility, enables comprehensive protection of the entire water phase rather than localized protection zones [11]. Density measurements using pycnometers confirmed uniform salt distribution within short time periods across all investigated brine concentrations [11].

Performance in High-Density Applications

The high solubility of potassium formate in water, reaching seventy-six point eight percent by weight at eighteen degrees Celsius [13], enables formulation of heavy brines suitable for high-pressure petroleum operations. These high-density formulations prove particularly valuable for shut-in well applications where heavy fluids prevent gas migration and maintain wellbore stability [11].

Comparative studies with sodium chloride demonstrated superior performance characteristics for potassium formate in petroleum applications [11]. While both salts achieved homogeneous distribution, potassium formate provided more effective hydrate inhibition due to its higher molecular efficiency in water activity depression [14]. The weakly corrosive nature of potassium formate solutions reduces equipment degradation compared to more corrosive chloride-based inhibitors [13].

Environmental Compatibility in Petroleum Systems

Formate-based drilling fluids demonstrate excellent environmental compatibility in petroleum operations, receiving favorable classifications under international regulatory frameworks [5] [15]. The Paris Commission (PARCOM) classification system rates potassium formate as "Poses Little or No Risk to the Environment" (PLONOR), reflecting its low environmental hazard profile [15].

In marine petroleum operations, potassium formate-based fluids achieve Gold, Silver, or Silver ratings under the PARCOM Harmonized Offshore Chemical Notification Format, indicating minimal environmental impact potential [16]. This favorable environmental profile enables offshore applications where environmental regulations require low-impact chemical alternatives [17].

Comparative Ecotoxicity versus Traditional Salts

Comprehensive ecotoxicity studies demonstrate that potassium formate exhibits significantly lower toxicity to aquatic organisms compared to traditional chloride-based salts. Multi-species testing across different trophic levels provides robust evidence of the compound's favorable environmental safety profile [5] [16] [18].

Aquatic Organism Toxicity Profiles

Marine ecosystem toxicity studies reveal high tolerance levels for potassium formate across representative species. The marine crustacean Mysidopsis bahia demonstrated a ninety-six hour lethal concentration affecting fifty percent of the population (LC50) of nine hundred eight milligrams per liter, with a No Observed Effect Concentration (NOEC) for survival of seven hundred twenty milligrams per liter [5]. These values indicate low acute toxicity potential under realistic environmental exposure scenarios.

Fish species exhibit similarly high tolerance levels, with rainbow trout (Oncorhynchus mykiss) showing a ninety-six hour LC50 of three thousand five hundred milligrams per liter [7]. Marine algae demonstrate even greater tolerance, with the diatom Skeletonema costatum exhibiting a seventy-two hour effective concentration affecting fifty percent of growth (EC50) of three thousand seven hundred milligrams per liter [19] [7].

Comparative Analysis with Sodium Chloride

Direct comparative studies between potassium formate and sodium chloride reveal substantial differences in environmental toxicity profiles. Research on cadmium solubility in roadside soils demonstrated that potassium formate treatments resulted in three point five times smaller bioavailable cadmium fractions compared to sodium chloride treatments [4]. This reduced metal mobility stems from pH elevation effects of formate biodegradation, which enhanced cadmium sorption onto soil oxide surfaces [4].

The mechanism underlying this differential performance involves formate-induced pH increases from four point three to six point seven through eight point five, which promoted cadmium binding to soil surfaces rather than formation of mobile chloride complexes [4]. Elevated pH conditions in formate treatments increased cadmium sorption onto oxide surfaces to eighty percent of total sorbed cadmium, compared to enhanced cadmium-chloride complex formation in sodium chloride treatments [4].

Environmental Classification and Regulatory Status

Regulatory assessments consistently classify potassium formate as a low environmental hazard substance. European chemical safety databases indicate that potassium formate shall not be classified as hazardous to the aquatic environment [20] [6]. The compound receives favorable ratings under multiple international assessment frameworks, reflecting its minimal environmental impact potential [5] [16].

Biodegradation studies supporting these classifications demonstrate ready biodegradability under standardized test conditions. Twenty-eight day biodegradation tests achieved seventy-one point three percent degradation in marine environments and eighty-three percent degradation in freshwater systems [5] [19]. These high biodegradation rates prevent environmental accumulation and support the low-hazard classification status [5].

Physical Description

DryPowder; Liquid

Color/Form

COLORLESS GRANULES
COLORLESS RHOMBIC CRYSTALS

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

84.96918579 g/mol

Monoisotopic Mass

84.96918579 g/mol

Heavy Atom Count

4

Density

1.91

Melting Point

167.0 °C
167 °C

UNII

25I90B156L

Related CAS

20642-05-1

GHS Hazard Statements

Aggregated GHS information provided by 852 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 345 of 852 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 507 of 852 companies with hazard statement code(s):;
H315 (12.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

590-29-4

Wikipedia

Potassium_formate

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Formic acid, potassium salt (1:1): ACTIVE
USE OF FORMALDEHYDE DERIVATIVES WITH POTASSIUM FORMATE AS FUNGICIDES & BACTERICIDES IN AGRICULTURE.
Potassium formate is a decomposition product of potassium cyanide

Storage Conditions

KEEP TIGHTLY CLOSED

Dates

Last modified: 08-15-2023
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formate sources on performance of 8- to 22-kg pigs. J Anim Sci. 2012 Dec;90 Suppl
4:346-9. doi: 10.2527/jas.53776. PubMed PMID: 23365375.


2: Willemsen JS, van Hest JC, Rutjes FP. Potassium formate as a small molecule
switch: controlling oxidation-reduction behaviour in a two-step sequence. Chem
Commun (Camb). 2013 Apr 18;49(30):3143-5. doi: 10.1039/c3cc00126a. Epub 2013 Mar
12. PubMed PMID: 23478627.


3: Fries E, Klasmeier J. Analysis of potassium formate in airport storm water
runoff by headspace solid-phase microextraction and gas chromatography-mass
spectrometry. J Chromatogr A. 2009 Jan 30;1216(5):879-81. doi:
10.1016/j.chroma.2008.11.052. Epub 2008 Nov 27. PubMed PMID: 19091320.


4: Hellstén PP, Kivimäki AL, Miettinen IT, Mäkinen RP, Salminen JM, Nystén TH.
Degradation of potassium formate in the unsaturated zone of a sandy aquifer. J
Environ Qual. 2005 Aug 9;34(5):1665-71. Print 2005 Sep-Oct. PubMed PMID:
16091619.


5: Hellstén PP, Salminen JM, Jørgensen KS, Nystén TH. Use of potassium formate in
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